molecular formula C12H14N2O5 B2866615 3-Nitro-4-[(tetrahydro-2-furanylmethyl)amino]-benzoic acid CAS No. 309942-87-8

3-Nitro-4-[(tetrahydro-2-furanylmethyl)amino]-benzoic acid

Cat. No.: B2866615
CAS No.: 309942-87-8
M. Wt: 266.253
InChI Key: XZOJOADZBOXPHS-UHFFFAOYSA-N
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Description

“3-Nitro-4-[(tetrahydro-2-furanylmethyl)amino]-benzoic acid” is a chemical compound with the molecular formula C12H14N2O5 . It is also known by other names such as “3-NITRO-4-(((TETRAHYDROFURAN-2-YL)METHYL)AMINO)BENZOIC ACID” and "Benzoic acid, 3-nitro-4-[[(tetrahydro-2-furanyl)methyl]amino]-" .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string O=N+=O)=CC=C1NCC2OCCC2)[O-] . This indicates that the molecule contains a nitro group attached to a benzene ring, which is also attached to an amino group and a carboxylic acid group.

Scientific Research Applications

Crystallography and Magnetism

Research by Baskett and Lahti (2005) on a structurally similar compound, 3-(N-tert-Butyl-N-aminoxyl)benzoic acid, reveals insights into crystallography and magnetism. The study highlights the compound's ability to form chains of nitroxide to aryl CH contacts, complemented by carboxylic acid hydrogen bonds, offering potential applications in designing materials with specific magnetic properties Baskett & Lahti, 2005.

Organic Synthesis

The work of Zürcher and Hesse (1987) demonstrates the versatility of nitro-substituted cycloalkyl compounds in organic synthesis. Through the oxidation of 3-(1-Nitro-2-oxocycloalkyl)propanal, the study showcases a pathway to produce complex compounds, including acids and furanyl derivatives, underlining the role of nitro-substituted compounds in synthetic chemistry Zürcher & Hesse, 1987.

Material Science

In material science, the research by Chen et al. (1999) introduces a molecule with a nitroamine redox center, showcasing its application in electronic devices. The molecule exhibits negative differential resistance and significant on-off peak-to-valley ratios, highlighting the potential of nitro-substituted compounds in the development of advanced molecular electronic devices Chen, Reed, Rawlett, & Tour, 1999.

Photoluminescence

Sivakumar et al. (2010) explored the luminescent properties of lanthanide complexes with 4-benzyloxy benzoic acid derivatives, investigating the influence of substituents on photophysical properties. Their findings suggest that electron-donating and withdrawing groups significantly affect the luminescence, providing insights into designing luminescent materials for various applications Sivakumar, Reddy, Cowley, & Vasudevan, 2010.

Safety and Hazards

This compound is classified with the signal word “Warning” and has hazard statements H315, H317, and H319, indicating that it can cause skin irritation, skin sensitization, and serious eye irritation . Precautionary statements include P261, P264, P280, P333 + P313, and P337 + P313, suggesting measures to prevent exposure and steps to take if exposure occurs .

Properties

IUPAC Name

3-nitro-4-(oxolan-2-ylmethylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c15-12(16)8-3-4-10(11(6-8)14(17)18)13-7-9-2-1-5-19-9/h3-4,6,9,13H,1-2,5,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOJOADZBOXPHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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